1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
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Overview
Description
2-oxaspiro[25]octane-4,5,6,7,8-pentol is a spirocyclic compound characterized by a unique structure where a tetrahydrofuran ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a suitable epoxide in the presence of a strong acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols .
Scientific Research Applications
2-oxaspiro[2.5]octane-4,5,6,7,8-pentol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The spirocyclic structure also allows the compound to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-oxaspiro[2.5]octane-4,5,6,7,8-pentayl pentaacetate
- 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane
- 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
2-oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups and spirocyclic structure, which confer high reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
52882-07-2 |
---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2 |
InChI Key |
AWCFPDQAULWFNH-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2(O1)[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O |
Canonical SMILES |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Origin of Product |
United States |
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